Cas no 1042-84-8 (2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone)

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone structure
1042-84-8 structure
Productnaam:2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone
CAS-nummer:1042-84-8
MF:C20H15NOS
MW:317.404203653336
CID:117389
PubChem ID:5702704

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
    • 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one
    • 2-(BENZOYLMETHYLENE)-1-METHYLNAPHTHO[1,2-D]THIAZO
    • Ethanone,2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-
    • (2Z)-2-(1-methylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-(1-Methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenylethan-1-one
    • 2-(1-methylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-Benzoylmethylene-N-methyl-beta-naphthothiazoline
    • Ethanone, 2-(1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenyl-
    • 2-(BENZOYLMETHYLENE)-1-METHYLNAPHTHO[1,2-D]THIAZOLINE
    • 1,2-Dihydro-1-methyl-2-(benzoylmethylene)naphtho[1,2-d]thiazole
    • (2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
    • 1,2-Dihydro-1-methyl-2-phenacylidene-naphtho[1,2-d]thiazole,97%
    • 1,2-Dihydro-1-Methyl-2-Phenacylidene- Naphtho(1,2-d)Thiazole, 97%
    • JLRFFZDTXCCEFM-UYRXBGFRSA-N
    • AKOS000546436
    • ethanone, 2-(1-methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-
    • EINECS 213-870-3
    • 1042-84-8
    • Inchi: InChI=1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13+
    • InChI-sleutel: JLRFFZDTXCCEFM-CPNJWEJPSA-N
    • LACHT: CN1C2C3C(C=CC=2S/C/1=C/C(C1C=CC=CC=1)=O)=CC=CC=3

Berekende eigenschappen

  • Exacte massa: 317.08755
  • Monoisotopische massa: 317.087
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 482
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • Topologisch pooloppervlak: 45.6A^2
  • XLogP3: 5.1

Experimentele eigenschappen

  • Dichtheid: 1.323
  • Kookpunt: 464.5°Cat760mmHg
  • Vlampunt: 234.7°C
  • Brekindex: 1.766
  • PSA: 20.31
  • LogboekP: 4.33750

Artikelen aanbevelen

Aanbevolen leveranciers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.